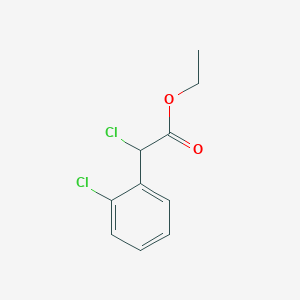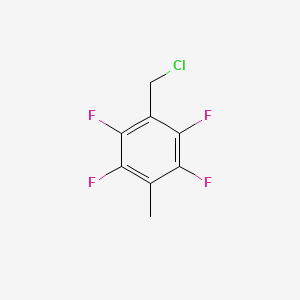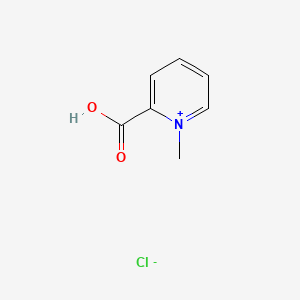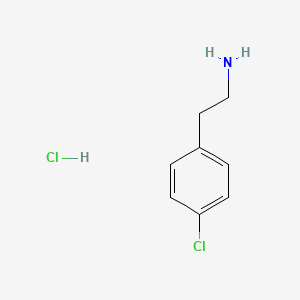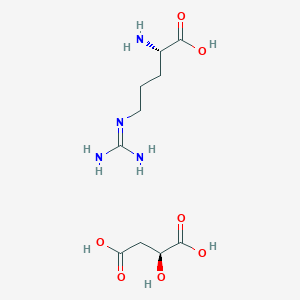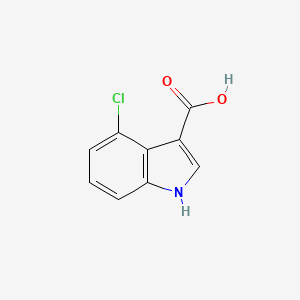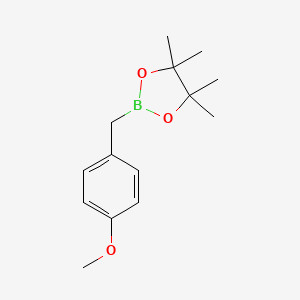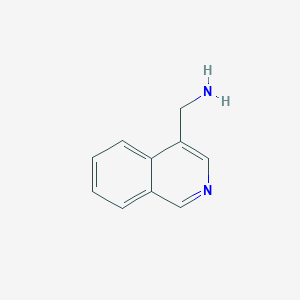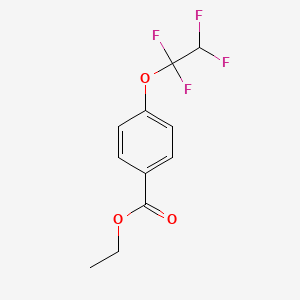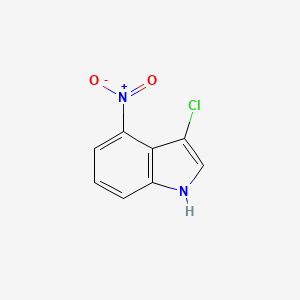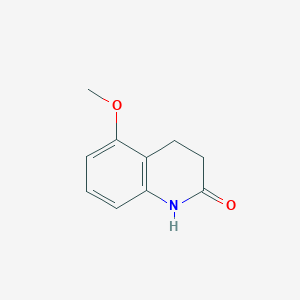
5-Methoxy-3,4-dihydroquinolin-2(1H)-one
説明
5-Methoxy-3,4-dihydroquinolin-2(1H)-one, also known as 5-Methoxyquinoline, is a heterocyclic aromatic compound with a wide range of applications in the fields of chemistry, medicine, and biochemistry. It is a highly reactive compound and has been used in a variety of synthetic reactions and as a building block for the synthesis of various organic compounds. In addition, 5-Methoxyquinoline has been studied for its potential use in the treatment of various diseases.
科学的研究の応用
Anticancer Potential
5-Methoxy-3,4-dihydroquinolin-2(1H)-one derivatives have shown promise in cancer research. For instance, compounds containing this moiety have been identified as potent tubulin-polymerization inhibitors, targeting the colchicine site. This mechanism disrupts microtubule formation, thereby inhibiting cancer cell growth and proliferation. Studies have demonstrated the significant in vitro cytotoxic activity and substantial inhibition of colchicine binding, indicating their potential as antitumor agents (Wang et al., 2014). Moreover, derivatives like 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one have displayed high antiproliferative activity and tumor-vascular disrupting properties in various cancer cell lines, further emphasizing their therapeutic potential (Cui et al., 2017).
Anticonvulsant Activity
Research has explored the anticonvulsant properties of 3,4-dihydroquinolin-2(1H)-one derivatives. These compounds have been tested in models like maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ), showing promising results in in vivo anticonvulsant activity. Notably, some derivatives have demonstrated superior activity compared to standard anticonvulsant drugs, along with potent binding affinity to GABAA receptors, indicating their potential in treating seizure disorders (Wang et al., 2020).
Corrosion Inhibition
Derivatives of 3,4-dihydroquinolin-2(1H)-one have been studied for their corrosion inhibition properties, particularly in protecting metals like mild steel in corrosive environments. Investigations using techniques like potentiodynamic polarization and electrochemical impedance spectroscopy have shown that these compounds act as effective corrosion inhibitors, suggesting their utility in industrial applications (Khan et al., 2017).
Chemical Synthesis and Structural Studies
Several studies have been dedicated to the synthesis and structural elucidation of 3,4-dihydroquinolin-2(1H)-one derivatives. These investigations provide insights into efficient synthetic routes, crystal structures, and the physicochemical properties of these compounds, which are crucial for their application in various fields, including medicinal chemistry and materials science (Zhan-guo, 2008); (Yang et al., 2020).
Novel Fluorophore Development
6-Methoxy-4-quinolone, a derivative of 5-methoxy-3,4-dihydroquinolin-2(1H)-one, has been identified as a novel fluorophore with strong fluorescence in a wide pH range, making it useful for biomedical analysis. Its stability and strong fluorescence characteristics make it an ideal candidate for fluorescent labeling in various analytical applications (Hirano et al., 2004).
特性
IUPAC Name |
5-methoxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-9-4-2-3-8-7(9)5-6-10(12)11-8/h2-4H,5-6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAVILGMVWQJDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90513614 | |
| Record name | 5-Methoxy-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90513614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-3,4-dihydroquinolin-2(1H)-one | |
CAS RN |
30557-06-3 | |
| Record name | 5-Methoxy-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90513614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



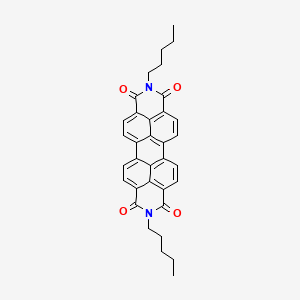
![7-Chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1590642.png)
![Ethenyl-[2-[ethenyl(dimethyl)silyl]ethyl]-dimethylsilane](/img/structure/B1590647.png)
![7-Chlorobenzo[d]thiazol-2(3H)-one](/img/structure/B1590648.png)
